5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBXYJEJGGUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652731 | |
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19840-44-9 | |
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 19840-44-9) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom at the 5-position, a keto group at the 6-position, and a carbonitrile group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity by enabling interactions with various biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 | |
| Escherichia coli | 32 | |
| Klebsiella pneumoniae | 32 | |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that it reduces cell viability significantly, demonstrating cytotoxic effects comparable to traditional chemotherapeutics like cisplatin.
Table 2: Anticancer Activity Data
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of functional groups such as the bromine atom and carbonitrile enhances its binding affinity to enzymes or receptors involved in microbial resistance and cancer proliferation.
Interaction with Biological Macromolecules
The compound's amino and carbonitrile groups can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for understanding both its antimicrobial and anticancer mechanisms.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to be particularly effective against multidrug-resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens.
Case Study 2: Anticancer Properties
A separate investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting that structural modifications could enhance its efficacy against lung cancer cells.
Structure–Activity Relationship (SAR)
The unique structural features of this compound play a significant role in its biological activity. Comparative studies with structurally similar compounds reveal that modifications at the bromine and carbonitrile positions can significantly alter both antimicrobial and anticancer activities.
Table 3: Structural Comparisons
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine | Methyl substitutions | Altered antibacterial properties |
| 2-Amino-5-bromo-6-oxo-1,6-dihydropyridine | Additional amino group | Enhanced anticancer activity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds, including 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various Gram-positive and Gram-negative bacteria, suggesting potential utility as antimicrobial agents . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain dihydropyridine derivatives can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and others. The IC50 values obtained from these studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Synthesis and Organic Chemistry
Building Block for Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can undergo multiple reactions such as Michael additions and Hantzsch reactions to form more complex structures . This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Reactivity in Organic Synthesis
The compound's reactivity allows it to participate in diverse chemical transformations. For instance, it can be used in cyclocondensation reactions to create novel heterocycles with potential biological activities. Such transformations enhance the compound's utility in synthetic organic chemistry .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of dihydropyridine compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The most potent derivatives exhibited MIC values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on the anticancer properties of dihydropyridine derivatives, researchers synthesized several analogs of this compound and tested them against various cancer cell lines. The findings revealed that certain modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values indicating promising therapeutic indices .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | 19840-44-9 | C₆H₃BrN₂O | Br (5), =O (6), CN (3) | 199.007 |
| 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 84725-13-3 | C₇H₅BrN₂O | Br (5), CH₃ (6), =O (2), CN (3) | 213.03 |
| 3-Bromo-4-hydroxypyridin-2(1H)-one | 96245-97-5 | C₅H₄BrNO₂ | Br (3), -OH (4), =O (2) | 190.00 |
| Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 153888-47-2 | C₈H₇BrNO₃ | Br (5), =O (6), COOCH₃ (3), CH₃ (1) | 260.05 |
| 5-Bromo-6-methyl-2-pyridinecarbonitrile | 1173897-86-3 | C₇H₅BrN₂ | Br (5), CH₃ (6), CN (2) | 197.03 |
Key Observations :
- Positional Isomerism : The placement of substituents significantly alters reactivity. For example, 5-Bromo-6-methyl-2-pyridinecarbonitrile lacks the oxo group, reducing hydrogen-bonding capacity compared to the parent compound .
- Functional Group Impact : Replacement of the oxo group with methyl (e.g., 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) increases hydrophobicity and molecular weight .
- Electron-Withdrawing Effects: The cyano group at position 3 in the parent compound enhances electrophilicity, whereas ester groups (e.g., in Methyl 5-bromo-1-methyl-6-oxo...carboxylate) may redirect reactivity toward nucleophilic acyl substitution .
Physicochemical Properties
- Solubility: The parent compound’s oxo and cyano groups likely confer moderate polarity, whereas methyl-substituted analogs (e.g., 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) are less polar .
- Thermal Stability : Esters (e.g., Methyl 5-bromo-1-methyl-6-oxo...carboxylate) may exhibit lower thermal stability due to labile ester linkages compared to nitriles .
Preparation Methods
Reaction Conditions and Optimization
In a 25 mL jacketed hydrothermal reactor, 2-chloro-5-trifluoromethylpyridine reacts with water at 140°C for 72 hours, yielding 80% 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Adapting this protocol for 5-bromo substitution requires substituting the chloro precursor with 5-bromo-2-fluoropyridine-3-carbonitrile. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 140–160°C | ±15% yield |
| Reaction Time | 48–72 hours | Maximizes cyclization |
| Solvent | H2O | Eliminates organic waste |
Bromine Incorporation Strategies
Post-cyclization bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C introduces the bromine atom at the 5-position. This two-step process achieves 68% overall yield but risks over-bromination.
One-Pot Catalytic Synthesis
Recent advances in organocatalysis enable streamlined synthesis of pyridone derivatives. A one-pot method for 6-amino-2-pyridone-3,5-dicarbonitrile using betaine and guanidine catalysts demonstrates adaptability to brominated systems.
Reaction Mechanism and Catalysis
The reaction proceeds via Knoevenagel condensation between aldehyde and malononitrile, followed by cyclization. For 5-bromo derivatives, 5-bromopyridine-3-carbaldehyde serves as the starting material. Betaine (1 mol%) accelerates the condensation, while guanidine (2 mol%) facilitates cyclodehydration.
Key advantages :
Limitations and Side Reactions
Competing pathways form 5-bromo-6-hydroxy analogs unless rigorously anhydrous. Infrared spectroscopy (IR) monitoring at 2215 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch) ensures product fidelity.
Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct route to 5-bromo derivatives from chloro precursors.
Substitution Protocol
5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile reacts with NaBr in acetonitrile under microwave irradiation (150°C, 30 min). The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances bromide ion accessibility, achieving 82% conversion.
Byproduct Analysis
GC-MS identifies 5,6-dibromo impurities (<8%) when excess NaBr is used. Recrystallization from ethanol/water (3:1) reduces impurities to <0.5%.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hydrothermal | 68% | 95% | Moderate | Low (aqueous solvent) |
| One-Pot Catalytic | 75% | 98% | High | Moderate (DMF use) |
| Halogen Exchange | 82% | 99.5% | High | High (organic waste) |
Key insights :
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile?
The synthesis typically involves cyclization or functionalization of pyridine precursors. For example, derivatives of dihydropyridine carbonitriles can be synthesized via condensation reactions using ketones or aldehydes under reflux conditions with bases like pyridine. Bromination at the 5-position may employ electrophilic brominating agents (e.g., NBS or Br₂) in inert solvents . Similar trifluoromethylpyridine carbonitriles have been synthesized via halogen exchange reactions using potassium fluoride in sulfolane, suggesting adaptable methodologies for brominated analogs .
Q. How can the structure of this compound be confirmed experimentally?
Structural characterization relies on:
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying dihydropyridine tautomerism and substituent positions .
- NMR spectroscopy : H and C NMR can confirm the presence of the nitrile group (~110-120 ppm for CN), the dihydropyridine ring protons, and bromine-induced deshielding effects .
- Mass spectrometry : HRMS provides accurate molecular ion peaks and fragmentation patterns consistent with the bromine isotope signature .
Q. What is the reactivity of the bromo and nitrile groups in this compound?
The bromo substituent at position 5 is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for introducing aryl/heteroaryl groups. The nitrile group at position 3 can undergo hydrolysis to carboxylic acids or serve as a directing group in metal-catalyzed C–H activation. Reaction conditions (e.g., Pd catalysts, bases) must be optimized to avoid side reactions with the dihydropyridine ring .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?
DFT calculations (e.g., B3LYP functional) can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Natural population analysis (NPA) reveals localized charges on the nitrile and bromine atoms, critical for predicting reactivity in electrophilic/nucleophilic pathways . Hybrid functionals combining Hartree-Fock and DFT (e.g., Becke’s 1993 method) improve accuracy for systems with strong correlation effects, such as diradical intermediates in dihydropyridine tautomerism .
Q. What role do hydrogen-bonding networks play in its crystallographic packing?
Graph-set analysis (Etter’s method) identifies hydrogen-bonding motifs (e.g., N–H···O or C–H···N interactions) that stabilize the crystal lattice. The oxo group at position 6 often acts as a hydrogen-bond acceptor, while the nitrile group may participate in weak C–H···N interactions. These patterns influence solubility and melting points .
Q. What mechanistic insights explain regioselectivity in halogenation or functionalization reactions?
Regioselectivity in bromination is governed by the electron-deficient nature of the dihydropyridine ring. Computational studies suggest that bromine preferentially attacks the 5-position due to resonance stabilization of the intermediate carbocation. For nitrile-directed C–H activation, steric and electronic effects from substituents dictate site selectivity .
Q. How is this compound utilized in designing bioactive molecules?
Dihydropyridine carbonitriles are key intermediates in medicinal chemistry. For example, derivatives with amino or sulfonamide groups at position 1 exhibit antimicrobial or kinase inhibitory activity. Structure-activity relationship (SAR) studies often focus on modifying the bromo and nitrile groups to enhance binding affinity or metabolic stability .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to minimize over-bromination or ring oxidation.
- Computational Validation : Cross-validate DFT results with experimental spectroscopic data (e.g., IR stretching frequencies for C≡N) .
- Crystallographic Refinement : Use SHELXL for high-resolution structures, particularly for resolving disorder in the dihydropyridine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
